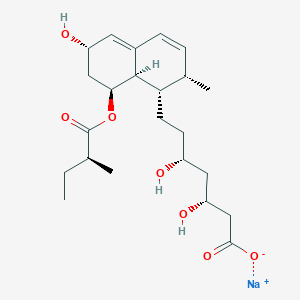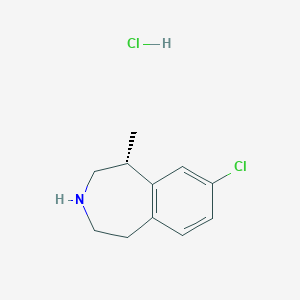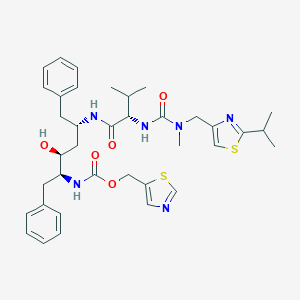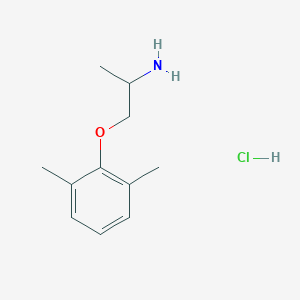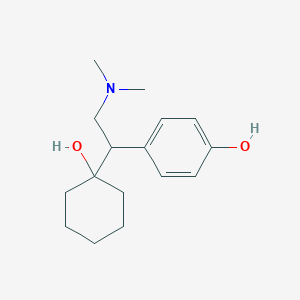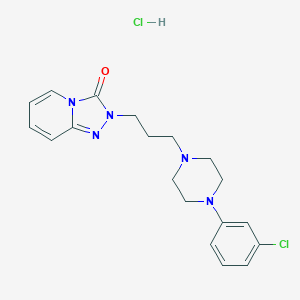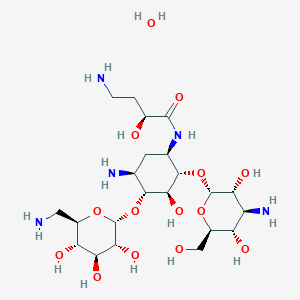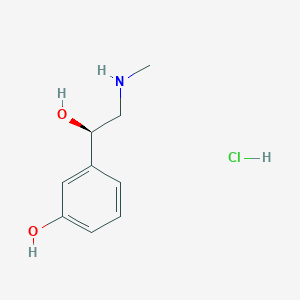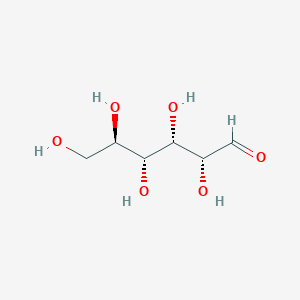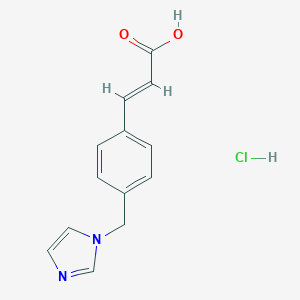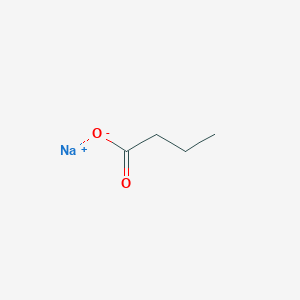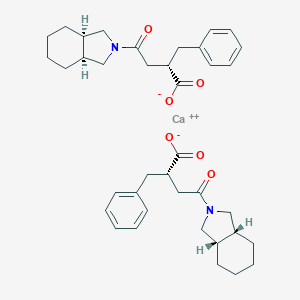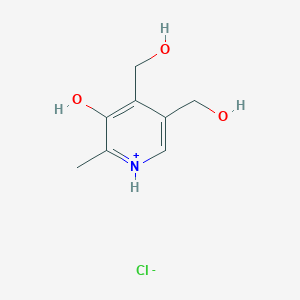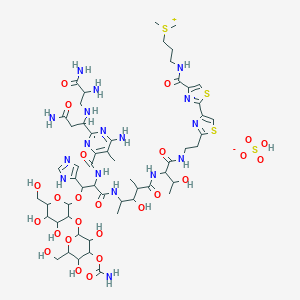
Sulfato de bleomicina
Descripción general
Descripción
El compuesto "Proteína del síndrome de Bloom" es un miembro de la familia de helicasas RECQ, que desempeña un papel crucial en el mantenimiento de la estabilidad genómica al desenrollar estructuras complejas de ADN y resolver intermediarios de reparación del ADN . La proteína del síndrome de Bloom es particularmente significativa en el contexto de la investigación del cáncer debido a su participación en las vías de respuesta al daño del ADN .
Mecanismo De Acción
El mecanismo de acción de la proteína del síndrome de Bloom implica su actividad helicasa, que desenrolla el ADN dúplex con direccionalidad de 3’ a 5’ . Esta actividad está impulsada por la hidrólisis de ATP, que proporciona la energía necesaria para la translocación del ADN . Los inhibidores como ML216 ejercen sus efectos al unirse al dominio ATPasa de la proteína del síndrome de Bloom, bloqueando así su actividad helicasa e impidiendo el desenrollamiento del ADN . Esta inhibición conduce a un mayor daño del ADN y vías de señalización alteradas, lo que finalmente suprime el crecimiento tumoral y la metástasis .
Aplicaciones Científicas De Investigación
La proteína del síndrome de Bloom tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la biología del cáncer y la genética. La alta expresión de la proteína del síndrome de Bloom está asociada con el desarrollo de cáncer de próstata, convirtiéndola en un objetivo prometedor para la terapia del cáncer . Los inhibidores de la proteína del síndrome de Bloom, como ML216, han mostrado potencial en la supresión del crecimiento tumoral y la metástasis al mejorar el daño del ADN y alterar las vías de señalización clave . Además, la proteína del síndrome de Bloom participa en la disolución de estructuras complejas de ADN, lo que la convierte en un objetivo valioso para estudiar los mecanismos de reparación del ADN .
Análisis Bioquímico
Biochemical Properties
Bleomycin sulfate is a mixture of glycopeptide antibiotics containing primarily Bleomycin A2 (~70%) and B2 (~30%) . It binds to DNA, inhibits DNA synthesis, and causes single-strand scission of DNA in vivo and in vitro at specific base sequences . The binding of oxygen and a metal ion, such as copper or iron, is required to cleave DNA . The antibiotic also has the ability to cleave RNA to a lesser degree and in a more highly selective fashion .
Cellular Effects
Bleomycin sulfate has been shown to have significant effects on various types of cells and cellular processes. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking . At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed . It has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2 .
Molecular Mechanism
It is known that it inhibits DNA synthesis, with some evidence of lesser inhibition of RNA and protein synthesis . It is believed that Bleomycin chelates metal ions (primarily iron) producing a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA .
Temporal Effects in Laboratory Settings
Bleomycin sulfate exposure has been shown to induce dose- and time-dependent accumulation of senescence hallmarks and DNA lesions in alveolar epithelial cells (AECs) . These effects are probably due to the inhibition of Rad51 expression, consequently suppressing homologous recombination (HR) repair .
Dosage Effects in Animal Models
In animal models, the effects of Bleomycin sulfate vary with different dosages. High doses of Bleomycin sulfate have been shown to induce pulmonary fibrosis in rats . The lung exposure of Bleomycin sulfate was significantly higher in the model group than in the control group, suggesting that the pathological changes of pulmonary fibrosis were conducive to the lung exposure of Bleomycin sulfate .
Metabolic Pathways
Bleomycin sulfate is involved in the inhibition of DNA metabolism . It is also known to interact with metal ions, primarily iron, to produce a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA .
Transport and Distribution
Bleomycin sulfate is widely distributed throughout the body with a mean volume of distribution of 17.5 L/m2 in patients following a 15 units/m2 intravenous bolus dose . The lung exposure of Bleomycin sulfate was significantly higher in the model group than in the control group .
Subcellular Localization
It is known that Bleomycin sulfate binds to DNA, inhibits DNA synthesis, and causes single-strand scission of DNA in vivo and in vitro at specific base sequences .
Métodos De Preparación
La proteína del síndrome de Bloom se estudia típicamente en el contexto de su inhibición por moléculas pequeñas. Un inhibidor de este tipo, ML216, se sintetiza a través de una serie de reacciones químicas que involucran la formación de un inhibidor selectivo y permeable a las células . La preparación implica el uso de varios reactivos y condiciones para lograr la pureza y eficacia deseadas .
Análisis De Reacciones Químicas
La proteína del síndrome de Bloom experimenta varios tipos de reacciones químicas, principalmente involucrando su interacción con el ADN y el ATP. La actividad helicasa de la proteína es impulsada por la hidrólisis de ATP, que proporciona la energía necesaria para el desenrollamiento del ADN . Los inhibidores como ML216 interactúan con la proteína del síndrome de Bloom al unirse a su dominio ATPasa, bloqueando así su actividad .
Comparación Con Compuestos Similares
La proteína del síndrome de Bloom es parte de la familia de helicasas RECQ, que incluye otros miembros como la proteína del síndrome de Werner, RECQ1, RECQ4 y RECQ5 . Si bien todas estas helicasas comparten funciones similares en el desenrollamiento y la reparación del ADN, la proteína del síndrome de Bloom es única en su participación específica en la disolución de estructuras complejas de ADN y su asociación con el desarrollo del cáncer . Los inhibidores de la proteína del síndrome de Bloom, como ML216, son particularmente selectivos para esta helicasa, lo que los convierte en herramientas valiosas para estudiar sus funciones específicas y su potencial terapéutico .
Compuestos similares
- Proteína del síndrome de Werner
- RECQ1
- RECQ4
- RECQ5
Estos compuestos comparten funciones similares en el desenrollamiento y la reparación del ADN, pero difieren en sus funciones específicas y asociaciones con diversas enfermedades .
Propiedades
Número CAS |
9041-93-4 |
|---|---|
Fórmula molecular |
C55H85N17O25S4 |
Peso molecular |
1512.6 g/mol |
Nombre IUPAC |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-(3-dimethylsulfoniopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethanimidate;sulfuric acid |
InChI |
InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4) |
Clave InChI |
WUIABRMSWOKTOF-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] |
SMILES isomérico |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |
SMILES canónico |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=N)[O-])O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)O |
Apariencia |
Off-white solid |
Color/Form |
Colorless to yellow powder |
melting_point |
71 °C |
Key on ui other cas no. |
9041-93-4 |
Descripción física |
Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992) Solid |
Pictogramas |
Health Hazard |
Pureza |
>90% |
Números CAS relacionados |
9041-93-4 (sulfate (salt)) |
Solubilidad |
Soluble (NTP, 1992) Soluble Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/ HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/ Freely soluble in water. Sol in water and methanol but insol in acetone and ether. 2.82e-02 g/L |
Sinónimos |
Bellon, Bléomycine Bléomycine Bellon Blanoxan Blenoxane BLEO cell BLEO-cell BLEOcell Bleolem Bleomicina Bleomycin Bleomycin A(2) Bleomycin A2 Bleomycin B(2) Bleomycin B2 Bleomycin Sulfate Bleomycins Bleomycinum Mack Mack, Bleomycinum Sulfate, Bleomycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


